molecular formula C59H92O30 B3027242 Platyconic acid B

Platyconic acid B

Cat. No.: B3027242
M. Wt: 1281.3 g/mol
InChI Key: PLRQGYABNOAMAF-UYUIBFHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Platyconic acid B has been reported in Platycodon grandiflorus with data available.

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O30/c1-23-40(85-46-38(72)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)42(83-24(2)63)39(73)48(82-23)87-43-34(68)28(65)18-80-49(43)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRQGYABNOAMAF-UYUIBFHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Classification Within Triterpenoid Saponins

Platyconic acid B is classified as a triterpenoid (B12794562) saponin (B1150181), a large and diverse group of glycosides found widely in the plant kingdom. nih.govsmolecule.com Structurally, these compounds consist of a polycyclic aglycone, known as the sapogenin, which is attached to one or more sugar chains.

The specific classification of this compound is as an oleanane-type triterpenoid saponin. frontiersin.orgmdpi.com This classification is based on its pentacyclic triterpenoid core structure, which is characteristic of the oleanane (B1240867) skeleton. The aglycone, or non-sugar portion, of this compound belongs to the platyconic acid group. acgpubs.org More specifically, its sapogenin is platycogenic acid A. mdpi.comnih.gov The defining feature of this compound is the attachment of complex sugar chains to this triterpenoid backbone, making it a glycoside. smolecule.com It is structurally a derivative of the related compound, Platyconic acid A. acgpubs.orgnih.gov

Natural Origin and Botanical Context: Platycodon Grandiflorum

The exclusive natural source of Platyconic acid B is the plant Platycodon grandiflorum, commonly known as the balloon flower. smolecule.commdpi.com This perennial herbaceous plant is the sole species in the genus Platycodon and belongs to the Campanulaceae family. frontiersin.orgmdpi.com It is native to East Asia and has a long history of use in the region as both a food source and a component of traditional medicine. mdpi.commdpi.comnih.gov

This compound, along with a variety of other triterpenoid (B12794562) saponins (B1172615), is primarily isolated from the roots of Platycodon grandiflorum. mdpi.comnih.govnih.govresearchgate.net These saponins, collectively referred to as platycosides, are considered the principal bioactive constituents of the plant's roots. mdpi.comnih.gov The concentration and specific types of saponins, including this compound, can vary depending on factors such as the age of the plant and its growing conditions.

Significance As a Bioactive Natural Product in Academic Inquiry

Extraction Methodologies from Plant Matrix

The initial step in obtaining this compound involves its extraction from the dried and powdered roots of Platycodon grandiflorum. Solvent-based extraction is the primary method utilized for this purpose.

Solvent-Based Extraction Techniques

Solvent extraction relies on the principle of dissolving the target compounds from the plant material into a suitable solvent. For the extraction of platycosides, including this compound, ethanol (B145695) is a commonly used solvent. The process typically involves macerating or refluxing the powdered plant material with an aqueous ethanol solution. The resulting extract contains a mixture of various phytochemicals, from which this compound must be further purified.

One common approach involves an initial extraction with an alcohol, followed by liquid-liquid partitioning to separate compounds based on their polarity. For instance, an ethanolic extract can be partitioned with water and n-butanol. The more polar saponins, including this compound, will preferentially move into the n-butanol layer, thus achieving a preliminary separation from less polar compounds.

Optimized Extraction Parameters in Research Settings

To maximize the yield of platycosides from Platycodon grandiflorum, researchers have employed statistical methods like Response Surface Methodology (RSM) to optimize extraction parameters. While studies specifically optimizing for this compound are not prevalent, research on the optimization of the closely related and abundant platycoside, Platycodin D, provides valuable insights into the ideal extraction conditions for this class of compounds. These optimized parameters are generally applicable to the extraction of total platycosides, including this compound.

One such study using a Box-Behnken design identified the optimal conditions for extracting Platycodin D, which can be extrapolated for the efficient extraction of this compound. researchgate.netnih.govresearchgate.net Another study focused on optimizing the ethanol extraction process for total saponins, providing further relevant data. fao.org

ParameterOptimized Value (for Platycodin D) researchgate.netnih.govresearchgate.netOptimized Value (for Total Saponins) fao.org
Ethanol Concentration0% (i.e., water)Not specified, but ethanol was the solvent
Temperature50°CNot specified
Extraction Time11 hours1 hour (repeated 3 times)
Solvent to Solid RatioNot specified8:1 (v/w)

Advanced Purification Methodologies

Following the initial extraction, a series of chromatographic techniques are employed to isolate this compound from the crude extract.

Chromatographic Separation Techniques

Chromatography is indispensable for the purification of individual saponins from the complex mixture obtained after extraction.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the fine purification of this compound. Preparative HPLC, in particular, is used to isolate larger quantities of the pure compound. A typical preparative HPLC method for the separation of saponins like this compound would involve a reversed-phase column (e.g., C18) and a gradient elution system with a mobile phase consisting of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

ParameterTypical Condition
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
ElutionGradient
DetectionUV (e.g., at 203 nm) or Evaporative Light Scattering Detector (ELSD)

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC. When coupled with Mass Spectrometry (MS), specifically Quadrupole Time-of-Flight (QTOF) MS, it becomes a powerful technique for the identification and structural elucidation of compounds like this compound. researchgate.net This method allows for the accurate determination of the compound's molecular weight and fragmentation pattern, which aids in its identification.

A study on the simultaneous determination of various platycosides in Platycodon grandiflorum cultivars by UPLC-QTOF/MS successfully identified this compound. researchgate.net The parameters used in this study are detailed below.

ParameterCondition researchgate.net
UPLC System
ColumnC18 column (130 Å, 2.1 mm × 100 mm, 1.7 µm)
Column Temperature40°C
Mobile Phase A5% Acetonitrile with 0.1% aqueous formic acid
Mobile Phase B0.1% aqueous formic acid
Gradient Elution0–3 min, B 10–20%; 3–11 min, B 20-23%; 11-15 min, B 23-50%; 15-16 min, B 50-95%; 16-18 min, B 95%; 18-18.1 min, B 95-10%; 18.1-20 min, B 10%
Mass Spectrometry System
Ionization ModeNegative Ion Mode
Capillary Voltage3.0 kV
Cone Voltage40 V
Source Temperature120°C
Desolvation Temperature300°C
Cone Gas Flow30 L/h
Desolvation Gas Flow600 L/h
Identified this compound
Retention Time (min)11.25
Molecular FormulaC59H92O30
Observed Mass [M-H]-1279.5617
Preparative High-Speed Countercurrent Chromatography (HSCCC)

Preparative High-Speed Countercurrent Chromatography (HSCCC) is a powerful liquid-liquid partition chromatography technique that has been successfully applied to the separation of various platycosides from Platycodon grandiflorum. nih.govnih.gov This method avoids the use of solid stationary phases, thereby minimizing irreversible adsorption and sample denaturation, which is particularly advantageous for the purification of saponins. nih.gov

The successful application of HSCCC for the separation of saponins relies on the careful selection of a biphasic solvent system. For platycosides, solvent systems composed of hexane, n-butanol, and water in varying ratios are often employed. nih.gov The separation is optimized by adjusting key parameters such as the revolution speed of the separation column and the flow rate of the mobile phase. nih.gov While specific HSCCC protocols for the isolation of this compound are not detailed in available literature, the established methods for other major platycosides provide a solid framework for its purification. The fractions collected from the HSCCC column are typically monitored by an evaporative light scattering detector (ELSD) and further analyzed for purity by High-Performance Liquid Chromatography (HPLC). nih.gov

Resin-Based Chromatography (e.g., Macroporous Resin)

Macroporous resin chromatography is a widely used and effective technique for the enrichment and preliminary purification of total saponins from plant extracts, including those from Platycodon grandiflorum. researchgate.net These resins are synthetic polymers with a porous structure that can adsorb and separate molecules based on their polarity and molecular size. This method offers advantages such as high adsorption capacity, cost-effectiveness, and the potential for resin regeneration. nih.gov

The process typically involves passing a crude extract through a column packed with a selected macroporous resin. The choice of resin is critical and depends on the polarity of the target compounds. After adsorption, the column is washed to remove impurities, and the saponins are then eluted with a suitable solvent, often an ethanol-water mixture. researchgate.net While specific conditions for the purification of this compound are not extensively documented, studies on the purification of "platycodins" (a general term for saponins from Platycodon) using resins like AB-8 have demonstrated the efficacy of this approach. researchgate.net This initial purification step is crucial for preparing a saponin-enriched fraction that can then be subjected to finer separation techniques like HSCCC. nih.gov

Enzymatic and Biotransformation Approaches for Analog Preparation

Enzymatic and biotransformation methods are increasingly being explored to generate novel analogs of natural products with potentially enhanced biological activities. In the context of platycosides, these approaches primarily focus on the selective hydrolysis of sugar moieties attached to the saponin aglycone. This deglycosylation can alter the compound's polarity and steric hindrance, which may influence its bioactivity.

Spectroscopic Characterization for Structure Determination

The definitive structural elucidation of a complex natural product like this compound relies heavily on a suite of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For a saponin, this includes characterizing the aglycone skeleton and identifying the types of sugars, their linkage positions, and anomeric configurations. The structure of a related compound, Platyconic acid A, was determined on the basis of spectral analysis, including NMR. mdpi.com

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of a triterpenoid saponin, characteristic signals can be observed for the methyl groups of the aglycone, olefinic protons, and the anomeric protons of the sugar units. The coupling constants (J-values) of the anomeric proton signals are particularly important for determining the stereochemistry of the glycosidic linkages (α or β).

Detailed ¹H NMR data for this compound is not currently available in the cited literature.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons. The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups present. For saponins, characteristic signals are observed for the carbons of the triterpenoid backbone, including the olefinic carbons of the C-12/C-13 double bond, and the carbons of the sugar moieties. The chemical shifts of the anomeric carbons are particularly diagnostic for identifying the sugar units and their linkage positions. The structures of isolated platycosides are typically characterized by both ¹H-NMR and ¹³C-NMR. nih.gov

Detailed ¹³C NMR data for this compound is not currently available in the cited literature.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is paramount in assembling the intricate molecular puzzle of this compound. These experiments provide unambiguous evidence for the connectivity of atoms, establishing the carbon framework of the aglycone and the sequence and linkage of the sugar moieties.

¹H-¹H Correlation Spectroscopy (COSY): The COSY spectrum is fundamental in identifying proton-proton coupling networks. For this compound, this technique would reveal the protons that are directly coupled within each sugar residue and throughout the triterpenoid backbone, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This is crucial for assigning the ¹³C NMR signals based on their corresponding proton resonances, for instance, linking an anomeric proton of a sugar to its anomeric carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry of the molecule, including the α or β configuration of the glycosidic linkages. Cross-peaks in a NOESY spectrum between specific protons of the aglycone and the sugar units, or between different sugar units, confirm their spatial proximity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as providing valuable structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that provides a highly accurate mass measurement of the intact molecule. For this compound, this would typically be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high resolution allows for the determination of the elemental formula with a high degree of confidence. While specific HR-ESI-MS data for this compound is not available, for related platycosides, this technique is routinely used to confirm their molecular formula.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS)

QTOF/MS, often used in tandem mass spectrometry (MS/MS) mode, provides detailed structural information through controlled fragmentation of a selected precursor ion. The fragmentation pattern of this compound would reveal the sequential loss of sugar residues, allowing for the determination of the sugar sequence in the glycosidic chain. The masses of the fragment ions can confirm the identity of the individual sugar units and the aglycone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands indicating the presence of various functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl groups)Broad band around 3400
C-H (alkane)2850-2970
C=O (carboxylic acid)1700-1725
C=C (alkene)1610-1680
C-O (ethers, alcohols)1000-1300

This table represents expected values for a triterpenoid saponin like this compound based on general spectroscopic principles. Specific experimental data for this compound is not available.

The broad absorption around 3400 cm⁻¹ would be indicative of the numerous hydroxyl groups in the sugar moieties and on the aglycone. A sharp peak in the region of 1700-1725 cm⁻¹ would confirm the presence of a carboxylic acid group.

Elucidation of Glycosidic Linkages and Aglycone Structure

The final structural elucidation of this compound involves the integration of all the spectroscopic data to define the aglycone structure and the precise nature of the glycosidic linkages.

The structure of the aglycone, a triterpenoid sapogenin, is determined by a thorough analysis of the ¹H and ¹³C NMR data, with connectivities confirmed by COSY and HMBC experiments. The chemical shifts of the methyl groups and olefinic protons are particularly diagnostic for identifying the specific type of triterpenoid skeleton.

The elucidation of the glycosidic linkages involves determining the sequence of the sugar units, their attachment points to the aglycone and to each other, and their anomeric configurations (α or β). The sugar sequence is often deduced from the MS/MS fragmentation pattern. The precise linkage positions are unequivocally established by long-range HMBC correlations between the anomeric proton of one sugar and a carbon of another sugar or the aglycone. The stereochemistry of the glycosidic bonds is typically determined by the coupling constants of the anomeric protons in the ¹H NMR spectrum and confirmed by NOESY correlations.

In Planta Biosynthesis of Triterpenoid Saponins

The creation of triterpenoid saponins, including the aglycone backbone of this compound, is a multistage process that begins with fundamental precursors from the plant's primary metabolism. The entire pathway involves the sequential action of several key enzyme families that build the complex carbon skeleton and then decorate it with various functional groups and sugar moieties.

The biosynthesis originates from the mevalonic acid (MVA) pathway, which produces the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgnih.gov These units are assembled to form farnesyl diphosphate (B83284) (FPP), and two molecules of FPP are joined to create squalene (B77637). frontiersin.org The squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), the direct precursor for the cyclization step that defines the triterpenoid skeleton. frontiersin.orgnih.gov The synthesis of the diverse array of saponins found in P. grandiflorus is ultimately controlled by three main classes of enzymes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.govoup.com

Genomic and transcriptomic analyses of Platycodon grandiflorum have been instrumental in identifying the specific genes responsible for saponin biosynthesis. frontiersin.org Researchers have successfully discovered transcripts for all the known enzymes involved in the upstream pathway leading to the triterpenoid backbone. frontiersin.orgresearchgate.net

Through transcriptome sequencing, a significant number of candidate genes have been pinpointed. Notably, 21 putative cytochrome P450 genes and 17 candidate UDP-glycosyltransferase genes are considered highly likely to be involved in the later, diversifying stages of saponin synthesis. frontiersin.org Genome-wide studies have further revealed a notable expansion of the β-amyrin synthase (bAS) and CYP716 gene families, which are critical for producing the oleanane-type saponins characteristic of this plant. nih.govoup.com The expression of these genes appears to be regulated epigenetically, as key genes like CYP716 and bAS have been observed to be hypomethylated. oup.com

Table 1: Key Candidate Genes and Enzymes in Triterpenoid Saponin Biosynthesis
Gene/Enzyme ClassAbbreviationFunction in PathwayReference
β-amyrin synthaseβ-ASCyclizes 2,3-oxidosqualene to form the β-amyrin backbone. frontiersin.orgnih.gov
β-amyrin 28-oxidaseβ-A28OA key cytochrome P450 enzyme that oxidizes the C-28 position of the β-amyrin skeleton. frontiersin.org
Cytochrome P450 MonooxygenasesCYP450sCatalyze various oxidations and hydroxylations on the triterpenoid skeleton. The CYP716 family is particularly important. frontiersin.orgoup.com
UDP-glycosyltransferasesUGTsAttach sugar chains to the aglycone, creating the final saponin structure. frontiersin.orgoup.com

The synthesis of the platycoside aglycone and its subsequent glycosylation are driven by specific enzymatic activities.

Oxidosqualene Cyclases (OSCs): The foundational step in forming the oleanane (B1240867) skeleton is catalyzed by the OSC known as β-amyrin synthase (β-AS). This enzyme directs the intricate cyclization of the linear 2,3-oxidosqualene molecule into the pentacyclic β-amyrin structure, which serves as the fundamental framework for this compound and related saponins. frontiersin.orgnih.gov

Cytochrome P450s (CYP450s): Following the creation of the backbone, a suite of CYP450 enzymes introduces oxidative modifications. These enzymes are responsible for the high degree of structural diversity among platycoside aglycones. A critical modification is the oxidation of the methyl group at the C-28 position to a carboxylic acid, a reaction catalyzed by β-amyrin 28-oxidase (β-A28O), a member of the CYP716 family. frontiersin.orgoup.comresearchgate.net Other CYP450s catalyze hydroxylations at various other positions on the ring structure, such as C-2, C-16, and C-23. frontiersin.org

UDP-glycosyltransferases (UGTs): The final step in the biosynthesis is glycosylation, where UGTs sequentially attach sugar units to the aglycone. These enzymes transfer activated sugars, such as UDP-glucose, to specific hydroxyl or carboxyl groups on the saponin scaffold, leading to the formation of complex glycosides like this compound. frontiersin.orgoup.com

Enzymatic and Microbial Biotransformation of this compound and Related Saponins

The native saponins present in Platycodon grandiflorus can be structurally modified using biological methods to produce metabolites with different properties. This biotransformation is primarily focused on altering the sugar moieties attached to the saponin aglycone, a process known as deglycosylation. mdpi.com

Various enzymes have been successfully employed to selectively remove sugar residues from platycosides, providing pathways to generate less common or novel saponin derivatives. nih.gov

β-Glucosidase: This enzyme is widely used for its ability to cleave terminal glucose residues. β-glucosidases sourced from microorganisms like Caldicellulosiruptor bescii and Dictyoglomus turgidum can convert more complex saponins such as platycoside E into platycodin D. acs.orgnih.govnih.gov A native β-glucosidase capable of this transformation has also been identified within P. grandiflorus itself. nih.govfrontiersin.org

Pectinase (B1165727): Pectinase complexes, particularly from Aspergillus species, exhibit broad hydrolytic activity. Pectinase from Aspergillus aculeatus has been shown to hydrolyze the entire oligosaccharide chain at the C-28 position of platycosides, yielding 3-O-β-D-glucopyranosyl derivatives. nih.govkoreascience.kr This process can directly produce 3-O-β-D-glucopyranosyl platyconic acid. nih.gov Another pectinase, Cytolase PCL5 from Aspergillus niger, can cleave both glucose at the C-3 position and apiose and xylose sugars at the C-28 position. nih.govmdpi.com

Cellulase and β-Galactosidase: These enzymes have also demonstrated the ability to convert platycoside E and platycodin D3 into platycodin D, indicating their utility in targeted deglycosylation reactions. nih.gov

Table 2: Selected Enzymes for Biotransformation of Platycosides
EnzymeSource Organism (Example)Transformation CatalyzedReference
β-GlucosidaseCaldicellulosiruptor besciiPlatycoside E → Platycodin D3 → Platycodin D nih.govnih.gov
PectinaseAspergillus aculeatusHydrolyzes C-28 oligosaccharide chain to yield 3-O-β-D-glucopyranosyl platycosides. nih.govkoreascience.kr
Pectinase (Cytolase PCL5)Aspergillus nigerHydrolyzes outer glucose at C-3 and xylose/apiose at C-28 of Platycoside E. nih.govmdpi.com
CellulaseTrichoderma reeseiPlatycoside E → Platycodin D nih.govnih.gov

Enzymatic and microbial transformations lead to a variety of deglycosylated products. For instance, the action of pectinase can generate a range of 3-O-β-D-glucopyranosyl platycosides. nih.gov The use of crude enzyme preparations from fungi like Aspergillus niger or Aspergillus tubingensis can result in more extensively modified structures, such as deapiosylated-dexylosylated or deglucose-apiose-xylosylated (deGAX) platycosides. nih.govnih.govkoreascience.kr While many biotransformation studies focus on removing sugar groups, acetylated saponins are also part of the metabolic landscape. Compounds like 2”-O-acetyl platyconic acid A are found naturally in the plant. mdpi.com Biotransformation pathways can also utilize these acetylated precursors, for example, in the conversion of 3″-O-acetyl polygalacin D3 to 3″-O-acetyl polygalacin D. nih.gov

Table 3: Examples of Metabolites from Biotransformation
Precursor SaponinEnzyme/MethodResulting Metabolite(s)Reference
Platycoside Eβ-GlucosidasePlatycodin D acs.orgnih.gov
Platycosides (in extract)Pectinase (from A. aculeatus)3-O-β-D-glucopyranosyl platycosides nih.gov
Platycoside ECrude enzyme (from A. tubingensis)deGAX-platycodin D nih.govkoreascience.kr
3″-O-acetyl polygalacin D3β-Glucosidase (from C. bescii)3″-O-acetyl polygalacin D nih.gov

Chemical Transformation Studies (e.g., hydrolysis, lactonization)

In addition to biological transformations, the structure of this compound can be altered through conventional chemical reactions. Mild acid or alkaline hydrolysis is a common chemical method used to non-selectively cleave glycosidic bonds, which can be used to prepare different saponin derivatives or the basic aglycone. nih.gov

A notable chemical transformation relevant to platyconic acids is lactonization. Researchers have isolated several A-ring lactone triterpenoid saponins from P. grandiflorum, including this compound lactone and Platycoside M-1 (3-O-beta-D-glucopyranosyl platycogenic acid A lactone). nih.govresearchgate.net The formation of a lactone ring, typically involving the carboxyl group at C-28 and a nearby hydroxyl group on the aglycone, represents a significant structural modification that can occur naturally or be induced chemically.

Mechanistic Investigations of Biological Activities in Research Models

Anti-Inflammatory Modulatory Effects

Platyconic acid B, as a component of Platycodon grandiflorum, is associated with significant anti-inflammatory properties. Studies have elucidated its mechanisms, which involve the suppression of key pro-inflammatory mediators and the regulation of intracellular signaling pathways crucial in the inflammatory cascade.

Suppression of Pro-Inflammatory Cytokine Production (e.g., IL-6, TNF-α)

This compound, along with other saponins (B1172615) from Platycodon grandiflorum, has demonstrated an ability to suppress the production of critical pro-inflammatory cytokines. In models of inflammation, such as those induced by lipopolysaccharide (LPS) or transforming growth factor-beta 1 (TGF-β1), Platyconic acid A (PA) has been shown to significantly reduce the protein expression levels of cytokines like Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) nih.govspandidos-publications.comnih.govjmb.or.krmdpi.comnih.gov. For instance, in TGF-β1-induced human lung fibroblast (MRC-5) cells, PA treatment led to a marked decrease in the levels of IL-6, IL-1β, and TNF-α spandidos-publications.com. Similarly, biotransformed Platycodon grandiflorum root extract (BT-PGR), which contains various platycosides including platyconic acid-type saponins, significantly suppressed the production of these inflammatory mediators in LPS-stimulated macrophages nih.govjmb.or.kr. These findings suggest that this compound, as a component of these extracts, likely contributes to this cytokine-suppressing effect.

Table 1: Suppression of Pro-Inflammatory Cytokines by Platyconic Acid A and PG Extracts

CytokineEffect ObservedModel SystemReference
IL-6Significantly decreased protein levelsTGF-β1-induced MRC-5 cells spandidos-publications.com
IL-1βSignificantly decreased protein levelsTGF-β1-induced MRC-5 cells spandidos-publications.com
TNF-αSignificantly decreased protein levelsTGF-β1-induced MRC-5 cells spandidos-publications.com
IL-6Significantly suppressed expressionLPS-stimulated NR8383 cells (BT-PGR) nih.govjmb.or.kr
IL-1βSignificantly suppressed expressionLPS-stimulated NR8383 cells (BT-PGR) nih.govjmb.or.kr
TNF-αSignificantly suppressed expressionLPS-stimulated NR8383 cells (BT-PGR) nih.govjmb.or.kr

Regulation of Inflammatory Mediators (e.g., Nitric Oxide, COX-2)

Beyond cytokines, this compound and related compounds influence other key inflammatory mediators. Studies on Platycodon grandiflorum saponins indicate their ability to modulate pathways involving Nitric Oxide (NO) and Cyclooxygenase-2 (COX-2). For example, BT-PGR has been shown to inhibit LPS-mediated NO production in rat alveolar macrophages nih.govjmb.or.kr. Furthermore, Platycodon grandiflorum extracts have been noted to regulate mediators such as iNOS and COX-2 mdpi.complos.org. While direct studies on this compound's specific effects on NO and COX-2 are less prevalent, its presence in extracts exhibiting such modulatory actions suggests a potential role.

Table 2: Regulation of Inflammatory Mediators by Platycodon Grandiflorum Components

MediatorEffect ObservedCompound/ExtractModel SystemReference
NOInhibited productionBT-PGRLPS-stimulated NR8383 cells nih.govjmb.or.kr
iNOSRegulated expressionPGSP (Platycodon grandiflorum Polysaccharides)RAW264.7 cells plos.org
COX-2Regulated expressionPGSPRAW264.7 cells plos.org
COX-2InhibitedPlatycodon grandiflorumHepatic inflammatory markers mdpi.com

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of this compound are further understood through its influence on critical intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Research indicates that Platyconic acid A (PA) and other Platycodon grandiflorum saponins can modulate MAPK signaling. PA has been shown to repress the TGF-β1-induced phosphorylation of key MAPK members, including ERK1/2, JNK1/2, and p38 MAPK nih.govresearchgate.net. This repression suggests a mechanism by which PA might dampen inflammatory and fibrotic signaling cascades. Similarly, Platycodon grandiflorum polysaccharides (PGSP) have been observed to induce the phosphorylation of ERK1/2, p38, and JNK, indicating activation of these pathways, which can be complex in immune modulation plos.org. In other contexts, PG extracts have been shown to suppress MAPK pathway activation in response to inflammatory stimuli acgpubs.org. The precise role of this compound in these specific MAPK modulations requires further direct investigation, but its presence in PG points to a potential contribution.

Table 3: Modulation of MAPK Signaling Pathways by Platyconic Acid A and PG Extracts

Pathway ComponentEffect ObservedCompound/ExtractModel SystemReference
ERK1/2Repressed TGF-β1-induced phosphorylationPAHepatic Stellate Cells (HSCs) nih.govresearchgate.net
JNK1/2Repressed TGF-β1-induced phosphorylationPAHepatic Stellate Cells (HSCs) nih.govresearchgate.net
p38 MAPKRepressed TGF-β1-induced phosphorylationPAHepatic Stellate Cells (HSCs) nih.govresearchgate.net
ERK1/2Induced phosphorylationPGSPRAW264.7 cells plos.org
p38Induced phosphorylationPGSPRAW264.7 cells plos.org
JNKInduced phosphorylationPGSPRAW264.7 cells plos.org
MAPKSuppressed activationPDIL-13-induced RPMI2650 cells acgpubs.org

The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. This compound and related compounds from Platycodon grandiflorum have been implicated in modulating this pathway. Studies suggest that components of PG may inhibit NF-κB activation nih.govmdpi.com. Specifically, Platyconic acid A (PA) has been shown to inhibit NF-κB activation, which is a key pro-inflammatory signaling pathway spandidos-publications.com. Research on Platycodon grandiflorum polysaccharides (PGSP) also indicates that they activate NF-κB signaling, leading to increased cytokine production plos.org. However, other studies on BT-PGR and PG extracts demonstrate inhibition of NF-κB activation in response to inflammatory stimuli like LPS nih.govjmb.or.krmdpi.com. This dual observation might reflect context-dependent effects or contributions from different components within PG extracts. The general consensus points towards a role in modulating this critical inflammatory pathway.

Table 4: Modulation of NF-κB Signaling Pathway by Platyconic Acid A and PG Extracts

Pathway ComponentEffect ObservedCompound/ExtractModel SystemReference
NF-κBInhibited activationPATGF-β1-induced MRC-5 cells spandidos-publications.com
NF-κBInhibited activationPGPStPorcine circovirus type 2 induced inflammation mdpi.com
NF-κBInhibited activationBT-PGRLPS-stimulated NR8383 cells nih.govjmb.or.kr
NF-κB p65Induced phosphorylationPGSPRAW264.7 cells plos.org
NF-κBContributed to activation (via p38 MAPK)RPGERAW 264.7 cells mdpi.com

Anti-Fibrotic Research

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological process implicated in various chronic diseases. This compound and its related compounds have shown promise in anti-fibrotic research, particularly in models of liver and lung fibrosis.

This compound has been reported to inhibit the proliferation of cell types central to fibrosis, such as hepatic stellate cells (HSCs) and lung fibroblasts smolecule.com. Its mechanisms of action in this regard involve the modulation of key signaling pathways like SMAD and PPARγ, which are critical in regulating cellular responses to growth factors such as TGF-β1 smolecule.com.

Research on Platyconic acid A (PA) provides substantial evidence for anti-fibrotic mechanisms. PA has been shown to inhibit TGF-β1-induced activation of HSCs, reducing the expression of fibrotic markers like α-SMA (alpha-smooth muscle actin) and collagen Iα1 mdpi.comnih.govresearchgate.net. Mechanistically, PA achieves this by blocking the SMAD signaling pathway, which is a primary mediator of TGF-β1's fibrotic effects mdpi.comnih.govresearchgate.netsmolecule.com. Concurrently, PA has been observed to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, which plays a role in mitigating fibrotic responses mdpi.comnih.govresearchgate.netsmolecule.com. Furthermore, PA has been shown to repress TGF-β1-induced phosphorylation of Akt and MAPK pathways, which are also implicated in fibrotic processes nih.govresearchgate.net. In lung fibrosis models, PA has also demonstrated an ability to inhibit TGF-β1-induced fibroblast proliferation and ECM deposition nih.gov.

Anti-Diabetic and Glucose Homeostasis Research

This compound has shown significant potential in improving glucose metabolism and enhancing insulin (B600854) sensitivity, positioning it as a candidate for research into anti-diabetic therapies.

Platyconic acid (PA) has demonstrated a notable ability to enhance insulin sensitivity in adipocytes. In the 3T3-L1 adipocyte model, PA effectively increased insulin-stimulated glucose uptake mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. This improvement in glucose uptake is a key indicator of enhanced insulin sensitivity. PA also potentiated the expression of adiponectin and improved insulin signaling pathways within adipose tissue mdpi.comnih.govnih.govwjgnet.com. Furthermore, it facilitated the translocation of GLUT4 transporters to the cell membrane, a crucial step for glucose uptake in response to insulin mdpi.comnih.govresearchgate.netnih.gov.

The activation of PPARγ is recognized for its role in regulating glucose and lipid metabolism and improving insulin sensitivity semanticscholar.orgathmjournal.com. Platyconic acid has been implicated in activating PPARγ signaling mdpi.comnih.gov. By potentiating the expression of PPARγ in adipose tissue, PA contributes to the mechanisms that improve insulin signaling and glucose homeostasis mdpi.comnih.govnih.gov. PPARγ activation is associated with increased adiponectin levels and enhanced GLUT4 translocation, both of which are beneficial for managing glucose metabolism semanticscholar.orgathmjournal.com.

Platyconic acid's impact extends to key metabolic processes. It increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. Beyond adipocytes, PA has been shown to increase glycogen (B147801) accumulation in the liver and decrease triacylglycerol storage, indicating beneficial effects on hepatic lipid metabolism and glucose storage mdpi.comnih.govresearchgate.net. These actions are associated with enhanced hepatic insulin signaling mdpi.comnih.govresearchgate.net. The compound also potentiates the expression of adiponectin, an adipokine known for its insulin-sensitizing properties mdpi.comnih.govnih.govwjgnet.com.

Table 2: Effects of Platyconic Acid on Glucose Homeostasis and Insulin Sensitivity

ParameterCell Model/ContextEffect of Platyconic AcidCitation(s)
Insulin Sensitivity & Glucose Uptake
Insulin-Stimulated Glucose Uptake3T3-L1 adipocytesIncreased mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net
Insulin SignalingAdipose tissueImproved mdpi.comnih.govnih.gov
GLUT4 TranslocationAdipocytesIncreased mdpi.comnih.govresearchgate.netnih.gov
Metabolic Gene Expression & Liver Metabolism
Adiponectin ExpressionAdipose tissuePotentiated/Increased mdpi.comnih.govnih.govwjgnet.com
PPARγ ExpressionAdipose tissuePotentiated/Increased mdpi.comnih.govnih.gov
Liver Glycogen AccumulationLiverIncreased mdpi.comnih.govresearchgate.net
Liver Triacylglycerol StorageLiverDecreased mdpi.comnih.govresearchgate.net
Specific Signaling Pathways
Activation of PPARγAdipocytes, LiverActivated mdpi.comnih.govathmjournal.comscirp.org

Note: Specific quantitative data (e.g., percentages, fold changes) for these parameters were not consistently provided in the analyzed snippets. The table reflects the qualitative effects observed.

Compound List:

this compound (PA)

Platyconic acid A (PA)

Platyconic acid

Anti-Proliferative Research on Cell Lines

Saponins isolated from Platycodon grandiflorum have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines in vitro. While direct mechanistic studies on this compound in this specific context are still developing, its classification as a triterpenoid (B12794562) saponin (B1150181) from PG suggests a role in these activities.

Inhibitory Effects on Cancer Cell Proliferation in vitro

Saponins derived from the roots of Platycodon grandiflorum, a group to which this compound belongs, have exhibited significant inhibitory effects on the proliferation of cultured human tumor cells. acs.orgresearchgate.net Studies on related compounds, such as Platycodin D, have shown inhibitory activity against gastric cancer cell lines and have been investigated for their potential in treating hepatocellular carcinoma, breast cancer, and lung cancer. nih.govresearchgate.net The general class of saponins from PG, characterized by platycodigenin (B1581504) or polygalacic acid units, has been noted for their capacity to suppress tumor cell growth in vitro. acs.orgresearchgate.net

Mechanisms of Action in Cellular Proliferation Suppression

Research into the specific mechanisms by which this compound influences cellular proliferation is ongoing. However, preliminary findings suggest potential pathways. This compound has shown biological activities, including anti-inflammatory and antioxidant capacities, and research indicates it may inhibit the proliferation of certain cell types involved in fibrosis and inflammation. The proposed mechanisms for these effects involve the modulation of signaling pathways such as SMAD and PPARγ, which are critical in regulating cellular responses to growth factors like transforming growth factor-beta (TGF-β). smolecule.com

Mechanistic studies on related compounds, particularly Platycodin D (PD), offer insights into potential pathways. PD has been observed to induce autophagy in cancer cell lines (NCI-H460 and A549) by upregulating the expression of autophagy-related genes (Atg-3, Atg-7) and Beclin-1, leading to the accumulation of LC3-II. chemfaces.com Furthermore, PD has been shown to activate the ERK and JNK pathways, thereby inducing autophagy in liver cancer cells. acgpubs.org In lung cancer cells, PD has been linked to the upregulation of Atg-3 and Atg-7, promoting LC3-II expression and inducing autophagy. acgpubs.org PD has also been implicated in promoting apoptosis in cancer cells through pathways involving ASK1, ROS production, and JNK activation. acgpubs.org Additionally, PD has demonstrated the ability to inhibit cancer cell migration and invasion by suppressing EGFR-mediated Akt and MAPK pathways. chemfaces.com

Immunomodulatory Research

Platycodon grandiflorum saponins, including this compound, are recognized for their immunomodulatory properties, influencing both innate and adaptive immune responses.

Influence on Immune Responses and Enzyme Activity

Research indicates that compounds from Platycodon grandiflorum can modulate immune responses through various signaling pathways. Platycodin D (PD), for instance, has been observed to bind to TRAF6, reducing its ubiquitination and inhibiting the activation of MAPK and TAK1/IKK/NF-κB pathways, which helps to downregulate inflammatory responses. nih.gov PG saponins may also mitigate inflammatory factor expression by modulating histone acetylation and inhibiting NF-κB activation. nih.gov Furthermore, PD has been shown to decrease the production of pro-inflammatory cytokines in macrophages. acgpubs.org These findings suggest that saponins from PG, potentially including this compound, can influence immune cell function and inflammatory mediator production.

Potential as Vaccine Adjuvants (Research Perspective)

The immunomodulatory properties of Platycodon grandiflorum saponins position them as potential candidates for vaccine adjuvants. Platycodin D (PD) has demonstrated the capacity to increase cellular and humoral immune responses, showing promise as an adjuvant for hepatitis B vaccines. chemfaces.comacgpubs.org Studies suggest that PD can elicit a balanced Th1/Th2 immune response and enhance immune defense by increasing serum antibody titers and promoting cytokine expression in spleen cells. chemfaces.comnih.gov Related saponins, such as QS-21, are already utilized as potent vaccine adjuvants, stimulating both humoral and cell-mediated immunity by acting on antigen-presenting cells and T cells. chemfaces.com While direct evidence for this compound as a vaccine adjuvant is still emerging, its presence within the immunomodulatory saponin family of Platycodon grandiflorum suggests potential in this area.

Neuroprotective Research

Mitigation of Neuroinflammatory Responses in Cellular Models

Research suggests that extracts from Platycodon grandiflorum (PGW), which contain saponins like this compound, demonstrate significant anti-inflammatory effects in cellular models of neuroinflammation. Specifically, in BV2 microglial cells stimulated with amyloid-beta (Aβ25-35), PGW significantly inhibited nitric oxide (NO) production, with reductions of 30.4%, 36.7%, and 61.2% observed at concentrations of 50, 100, and 200 μg/mL, respectively nih.govresearchgate.netnih.gov. Furthermore, PGW effectively suppressed the production of pro-inflammatory cytokines IL-1β and IL-6, and showed significant inhibitory activity against TNF-α at 200 μg/mL nih.govresearchgate.netnih.gov. Mechanistically, PGW attenuated the activation of the NF-κB pathway by reducing the phosphorylation levels of p65 and IκBα in a concentration-dependent manner nih.govresearchgate.netnih.gov. It also inhibited the MAPK (JNK, ERK, p38) pathway activation, showing a concentration-dependent decrease in protein phosphorylation nih.govresearchgate.netnih.gov. These findings indicate that this compound, as a component of PGW, contributes to mitigating neuroinflammation by suppressing inflammatory mediators and key signaling pathways involved in microglial activation nih.govresearchgate.netnih.gov.

Investigation of Molecular Targets in Neurodegenerative Pathways

While direct studies on this compound's interaction with specific neurodegenerative targets like NMDA, BACE1, Synapsin, or GSK-3β are limited, related saponins from Platycodon grandiflorum have shown promise. Molecular docking studies suggest that Platycodin D, a related saponin, exhibits good binding affinity to key proteins involved in Alzheimer's disease (AD) pathology, including the NMDA receptor and BACE1 nih.gov. This compound lactone, another related compound, also scored favorably in docking simulations for BACE1 nih.gov. Research indicates that compounds from Platycodon grandiflorum may modulate pathways related to neuroprotection. For instance, Platyconic acid A has been shown to suppress TGF-β1-induced activation of hepatic stellate cells by blocking SMAD and activating the PPARγ signaling pathway nih.gov. Although this is not directly neuroprotection, it highlights the compound's ability to interfere with cellular signaling pathways. Furthermore, studies on Platycodon grandiflorum extracts have shown neuroprotective effects against glutamate-induced toxicity and Aβ-induced cognitive dysfunction, suggesting that saponins like this compound could play a role in these mechanisms nih.govmdpi.com.

Antioxidant Activity Research

Scavenging of Reactive Oxygen Species (ROS)

Saponins from Platycodon grandiflorum, including those related to this compound, exhibit potent antioxidant activities. Studies using the total oxidant-scavenging capacity (TOSC) assay have shown that Platycodin D demonstrated the greatest TOSC value against peroxyl radicals, followed by polygalacic acid, platycodigenin, deapioplatycosides E, and platycoside E nih.gov. While specific data for this compound's direct ROS scavenging capacity using assays like DPPH or ABTS were not found in the provided search results, the general antioxidant properties of Platycodon grandiflorum saponins are well-established nih.govpnfs.or.kr. Research indicates that the antioxidant activity is influenced by the structure of the aglycones and the number of attached sugar residues, with deglycosylation often enhancing these properties nih.govjmb.or.kr. For example, the DPPH radical scavenging activity of Platycodon grandiflorum root extract increased after biotransformation, suggesting improved antioxidant capacity nih.gov.

Contribution to Therapeutic Potential in Oxidative Stress Models

The antioxidant properties of Platycodon grandiflorum saponins contribute to their therapeutic potential in models of oxidative stress. Studies have shown that Platycodon grandiflorum root extracts can protect against ethanol-induced oxidative stress in liver cells by preserving antioxidant enzyme activities karger.com. In cellular models of neuroinflammation, PGW (an extract containing this compound) significantly attenuated Aβ-induced ROS generation in BV2 microglial cells in a dose-dependent manner, suggesting a role in mitigating oxidative stress associated with neurodegenerative processes nih.govresearchgate.netnih.gov. Furthermore, Platycodon grandiflorum saponins have been shown to activate the Nrf2-mediated antioxidant pathway and downregulate NF-κB-mediated inflammatory signaling, which is crucial for combating oxidative stress and inflammation in neurodegenerative diseases researchgate.net.

Antiviral Activity Research

Platycodon grandiflorum (PG) and its saponin components, including those related to this compound, have demonstrated significant antiviral activities against a range of viruses. PG exhibits inhibitory effects on viruses such as severe acute respiratory syndrome coronavirus (SARS-CoV) and porcine reproductive and respiratory syndrome virus (PRRSV) by blocking various stages of viral proliferation or activating the host immune system mdpi.comdntb.gov.uaresearchgate.net. Specifically, six triterpenoid saponins isolated from PG—Platycodin D, Platycodin D2, Platycodin D3, deapioplatycodin D, deapioplatycodin D2, and Platyconic acid A—have shown anti-Hepatitis C virus (HCV) activity nih.govnih.govdntb.gov.uachemfaces.com. Importantly, the PG saponin mixture (PGSM) demonstrated synergistic anti-HCV activity when combined with interferon-α or NS5A inhibitors nih.govnih.gov. Mechanistically, Platycodin D has been shown to enhance immune defence and has potential in inhibiting cytokine storms by targeting K63-linked TRAF6 ubiquitination, which may contribute to its antiviral effects against influenza mdpi.com. The broad-spectrum antiviral capabilities and immune-enhancing properties of PG highlight its potential as a therapeutic agent for viral diseases mdpi.comdntb.gov.uaresearchgate.net.


Compound List:

  • This compound
  • Platyconic acid A
  • This compound lactone
  • Platycodin D
  • Platycodin D2
  • Platycodin D3
  • Deapioplatycodin D
  • Deapioplatycodin D2
  • Polygalacin D
  • Polygalacin D2
  • Platycoside E
  • Platycoside A
  • Platycoside N
  • Platycoside E
  • Platycoside E (deapio)
  • Platycoside D3
  • Platycoside D2
  • Platycoside D
  • Platycoside A (3″-O-acetyl)
  • Platyconic acid C
  • Inhibition of Viral Replication (e.g., PRRSV)

    Platycodon grandiflorum (PG) and its constituent saponins have demonstrated inhibitory effects against several viruses, including the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) nih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.comnih.gov. While specific studies focusing solely on this compound's direct inhibition of PRRSV are less prevalent than those for Platycodin D, this compound belongs to the class of triterpenoid saponins from PG known for their antiviral properties nih.govmdpi.com. Research indicates that Platycodin D, a related saponin, inhibits PRRSV replication by directly interacting with virions, thereby affecting multiple stages of the viral life cycle, including viral entry and the release of progeny viruses nih.gov. Furthermore, Platycodin D has been shown to reduce PRRSV-induced cytokine production in porcine alveolar macrophages, suggesting an immunomodulatory component to its antiviral activity nih.gov. The broader class of PG saponins, to which this compound belongs, is implicated in blocking viral proliferation stages and activating the host immune system against viruses like PRRSV nih.govresearchgate.netmdpi.com.

    Blocking Viral Infection Pathways (e.g., SARS-CoV-2 protein targets)

    Beyond PRRSV, PG and its active compounds have shown promise in combating other viral pathogens, including coronaviruses. Studies suggest that phytochemicals derived from Platycodon grandiflorum can target host proteins essential for viral entry, such as TMPRSS2, thereby disrupting the infection process of viruses like SARS-CoV-2 nih.gov. Specifically, Platycodin D has been observed to prevent SARS-CoV-2 infection by hindering membrane fusion, acting through both lysosome- and TMPRSS2-dependent pathways dntb.gov.ua. This mechanism highlights how compounds from PG can interfere with critical steps in the viral life cycle, offering potential as broad-spectrum antiviral agents.

    Anti-Obesity Research

    The anti-obesity potential of Platycodon grandiflorum saponins, including Platyconic acid and its derivatives like this compound, has been a significant area of research. These compounds are being investigated for their ability to modulate key molecular targets and signaling pathways involved in energy balance and lipid metabolism.

    Research indicates that saponins isolated from Platycodon grandiflorum, such as Platyconic acid, play a role in improving metabolic health and combating obesity semanticscholar.orgnih.govnih.govmdpi.comnih.govsochob.clmdpi.com. Platyconic acid, for instance, has been shown to increase insulin-stimulated glucose uptake in 3T3-L1 adipocytes, a crucial process for glucose homeostasis and a target in obesity management semanticscholar.orgnih.govsochob.cl. Studies utilizing network pharmacology have identified that PG saponins interact with a multitude of core anti-obesity targets and pathways. Key among these are the PI3K-Akt, JAK-STAT, and MAPK signaling pathways, which are central to cellular growth, differentiation, metabolism, and immune responses, all of which are implicated in obesity nih.govresearchgate.net.

    Furthermore, experimental studies with Platycodon grandiflorum root extract (PGE) in diet-induced obese mice have revealed significant effects on body weight and fat accumulation. PGE treatment effectively suppressed body weight gain and reduced white adipose tissue mass nih.gov. Mechanistically, PGE has been found to upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a critical regulator of adipogenesis and lipid metabolism. This upregulation leads to increased expression of genes associated with fatty acid (FA) synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c), Stearoyl-CoA Desaturase 1 (SCD1), and Acetyl-CoA Carboxylase 1 (ACC1), as well as enhancing the expression of the FA uptake protein CD36 in epididymal white adipose tissue nih.govmdpi.com. These findings suggest that PG saponins can directly influence the molecular machinery of fat storage and metabolism.

    The modulation of lipid metabolism by this compound and related PG saponins occurs through intricate interactions with various signaling pathways. As mentioned, Platyconic acid enhances insulin sensitivity by promoting glucose uptake in adipocytes semanticscholar.orgnih.govsochob.cl. Platycodin D, another significant saponin from PG, has demonstrated a regulatory role in adipogenesis through the Wnt/β-catenin and AMPK-dependent signaling pathways spandidos-publications.com. It has also been shown to ameliorate obesity and insulin resistance in obese mouse models by activating the AMPK/ACC pathways, which are central to energy sensing and lipid metabolism, and by reducing adipocyte differentiation spandidos-publications.com.

    Compound List

    Structure Activity Relationship Sar Studies

    Impact of Sugar Moieties and Glycosylation Patterns on Bioactivity

    The type, number, and linkage of sugar residues attached to the triterpenoid (B12794562) aglycone are critical for the biological activity of platycosides. nih.gov Glycosylation patterns can significantly affect a molecule's solubility, absorption, and interaction with biological targets. nih.govmdpi.com

    Research indicates that the degree of glycosylation is inversely related to the bioactivity of certain platycosides. Saponins (B1172615) with fewer sugar residues often exhibit stronger biological effects. nih.gov This is largely attributed to improved absorption in the gastrointestinal tract; saponins with more than three sugar units are generally poorly absorbed, whereas those with fewer than two are more readily absorbed into the bloodstream, functioning as the active compounds. nih.gov The process of deglycosylation, which can occur through enzymatic biotransformation, has been shown to enhance the anti-inflammatory and antioxidant activities of platycoside extracts. nih.gov For instance, the removal of sugar moieties from glycosylated saponins can lead to a significant increase in their biological efficacy. nih.gov

    Table 1: Effect of Glycosylation on Platycoside Bioactivity

    Glycosylation StateKey Structural FeatureImpact on BioactivityRationale
    Highly GlycosylatedMore than three sugar residuesLower biological activityPoor absorption in the intestine nih.gov
    DeglycosylatedFewer than two sugar residuesHigher biological activity nih.govEnhanced absorption and bioavailability nih.gov

    Influence of Acetyl Modifications (e.g., 3''-O-acetyl group) on Biological Functionality

    Acetyl modifications, such as the presence of an O-acetyl group, are subtle structural changes that can have a profound impact on the biological functionality of a molecule. researchgate.netfrontiersin.org In bacterial polysaccharides, for example, O-acetylation can be a critical determinant of immunogenicity and can modulate interactions with the human complement system. nih.govnih.gov The position and degree of O-acetylation can influence a polymer's physicochemical properties and are often crucial for its biological function. frontiersin.orgresearchgate.net

    While specific studies focusing solely on the 3''-O-acetyl group of Platyconic acid B are limited, the general principles of SAR suggest that this group is not merely a passive decoration. The addition of an acetyl group increases the lipophilicity of a localized region of the molecule, which could influence how it binds to receptor sites or passes through cell membranes. The presence or absence of such groups can create or mask important epitopes for the immune system. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC/ESI-MS) has been instrumental in identifying various acetylated platycosides, indicating that these modifications are common within this class of compounds. nih.govcapes.gov.br The functional role of these acetyl groups is an active area of research, with evidence suggesting they can significantly alter the pharmacological profile of the parent saponin (B1150181). nih.gov

    Comparative Analysis with Related Triterpenoid Saponins (e.g., Platyconic Acid A, Platycodin D)

    Comparing this compound with structurally similar saponins provides valuable insights into its SAR. Platycosides are broadly categorized based on the substituent at the C-24 position of the triterpenoid structure. nih.gov

    Platyconic acid-type saponins (like Platyconic acid A and B) have a carboxyl group at C-24.

    Platycodigenin-type saponins (like Platycodin D) have a hydroxymethyl group at C-24.

    Polygalacic acid-type saponins have a methyl group at C-24. nih.gov

    This single substitution at C-24 leads to demonstrable differences in bioactivity. For instance, in one study, 3-O-β-D-glucopyranosyl platycodigenin (B1581504) showed the strongest antioxidant activity, which was attributed to its hydroxymethyl group at C-24. nih.gov

    When comparing Platyconic acid with other saponins for anti-diabetic properties, Platyconic acid (PA) was found to be the most effective at increasing insulin-stimulated glucose uptake in 3T3-L1 adipocytes. nih.gov This activity was partly attributed to its function as a peroxisome proliferator-activated receptor (PPAR)-γ activator. nih.gov In vivo studies with diabetic mice further demonstrated that PA improved glucose homeostasis and enhanced insulin (B600854) sensitivity in both the liver and adipose tissues. nih.gov

    Platycodin D, one of the most studied platycosides, serves as a key benchmark. frontiersin.orgresearchgate.net It possesses a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects. frontiersin.org The structural differences between Platycodin D (hydroxymethyl at C-24) and this compound (carboxyl at C-24), along with variations in their sugar chains and acetylations, are responsible for their distinct pharmacological profiles and potencies.

    Table 2: Structural and Functional Comparison of Related Saponins

    CompoundSubstituent at C-24Notable Biological Activity
    This compoundCarboxyl groupPotent insulin-sensitizing effects nih.gov
    Platyconic Acid ACarboxyl group nih.govNoted for anti-diabetic action nih.gov
    Platycodin DHydroxymethyl group nih.govBroad anti-inflammatory, anti-tumor activities frontiersin.org
    Polygalacic acid-type saponinsMethyl group nih.govContributes to overall bioactivity of extracts nih.gov

    Correlation between Structural Complexity and Potency

    The relationship between structural complexity and potency in platycosides is multifaceted. nih.gov On one hand, the intricate arrangement of the triterpenoid core, various functional groups, and attached sugar chains is responsible for the diverse biological properties of these saponins. nih.gov

    However, as noted earlier, increased complexity is not always synonymous with increased potency. A key finding in platycoside research is that deglycosylation, or the reduction of structural complexity by removing sugar units, can enhance biological effects. nih.gov Simpler saponins, with fewer sugar moieties, often show improved absorption and bioavailability, leading to greater potency in vivo. nih.gov This suggests that for certain activities, the core aglycone is the primary pharmacophore, and the complex sugar chains may, in some cases, hinder its ability to reach its biological target. Therefore, a balance exists where the core structure provides the fundamental activity, while the nature and number of attached sugars modulate the potency and pharmacokinetic properties of the compound.

    Methodological Advancements in Platyconic Acid B Research

    Development of High-Throughput Screening Assays for Biological Activities

    High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for rapidly assessing the biological or biochemical activity of a large number of compounds. researchgate.netnih.gov While specific HTS assays developed exclusively for Platyconic acid B are not extensively documented in publicly available literature, the principles of HTS can be readily applied to investigate its potential therapeutic effects. The development of such assays is crucial for identifying and optimizing the biological activities of this compound.

    HTS assays can be broadly categorized as biochemical and cell-based assays. nih.gov Biochemical assays might be employed to test the inhibitory or activating effect of this compound on purified enzymes or receptors. For instance, if this compound is hypothesized to be an enzyme inhibitor, a fluorometric or colorimetric assay could be designed to measure enzyme activity in its presence. Cell-based assays, on the other hand, can provide insights into the effects of this compound on cellular processes such as cell viability, proliferation, or specific signaling pathways. nih.gov For example, a cell-based HTS assay could be developed to screen for the cytotoxic effects of this compound against various cancer cell lines. researcher.life

    The establishment of a robust HTS assay involves several key steps, including the development of a reliable assay protocol, miniaturization to a microplate format (e.g., 96- or 384-well plates), and validation using statistical metrics like the Z'-factor to ensure its suitability for large-scale screening. nih.gov Although the specific application to this compound is yet to be widely reported, the existing HTS technologies provide a ready framework for its future investigation.

    Application of Omics Technologies (e.g., Transcriptomics) in Biosynthesis Research

    The biosynthesis of triterpenoid (B12794562) saponins (B1172615) like this compound in its natural source, Platycodon grandiflorum, is a complex process involving numerous enzymatic steps. Omics technologies, particularly transcriptomics, have emerged as powerful tools to unravel these intricate biosynthetic pathways. nih.govmaxapress.com By analyzing the complete set of RNA transcripts in a plant at a specific time or under certain conditions, researchers can identify the genes responsible for producing the enzymes involved in saponin (B1150181) biosynthesis.

    Several transcriptomic studies on Platycodon grandiflorum have provided significant insights into the biosynthesis of platycosides, the class of compounds to which this compound belongs. frontiersin.orgnih.gov For instance, transcriptome analysis has led to the identification of candidate genes encoding key enzymes in the triterpenoid saponin biosynthesis pathway, such as β-amyrin synthase (β-AS) and β-amyrin 28-oxidase (β-A28O), which are crucial for the synthesis of the oleanane-type saponin backbone. frontiersin.org By comparing the transcriptomes of different tissues or plants at different developmental stages, researchers can correlate gene expression levels with the accumulation of specific saponins, thereby identifying the genes likely involved in their production. nih.govresearchgate.net

    The integration of transcriptomics with other omics data, such as genomics and metabolomics, offers a more comprehensive understanding of the metabolic networks. researchgate.netresearchgate.net This integrated approach can help to fully elucidate the biosynthetic pathway of this compound, paving the way for metabolic engineering strategies to enhance its production in Platycodon grandiflorum or to enable its synthesis in microbial systems.

    TechnologyApplication in this compound ResearchKey Findings
    Transcriptomics (RNA-seq) Identification of genes involved in the biosynthesis of triterpenoid saponins in Platycodon grandiflorum.Candidate genes for key enzymes like β-amyrin synthase and β-amyrin 28-oxidase have been identified. frontiersin.org
    Genomics Providing the complete genetic blueprint to identify all potential biosynthetic genes and regulatory elements.A draft genome of P. grandiflorus has been sequenced, revealing an expansion of gene families involved in platycoside oxidation. nih.gov
    Metabolomics Comprehensive analysis of the metabolite profile, including this compound and its precursors, in different tissues or conditions.UPLC-QTOF/MS has been used to profile various metabolites in P. grandiflorum, aiding in the understanding of metabolic pathways. nih.gov

    Computational Approaches and In Silico Modeling

    Computational methods are increasingly being used to predict and understand the molecular interactions of natural products like this compound. These in silico techniques can provide valuable insights into its potential biological targets and mechanism of action, thereby guiding experimental research.

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, docking simulations can be used to predict its binding affinity and interaction patterns with a wide range of protein targets. nih.govnih.gov By screening large databases of protein structures, molecular docking can help to identify potential biological targets for this compound, which can then be validated experimentally. biointerfaceresearch.com The accuracy of these predictions can be enhanced by considering the flexibility of both the ligand and the protein. mdpi.com

    Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govmdpi.com Once a potential protein-ligand complex is identified through docking, MD simulations can be used to assess its stability and to characterize the conformational changes that occur upon binding. researchgate.netrsc.org These simulations can provide valuable information on the strength and nature of the interactions between this compound and its target protein, helping to refine the understanding of its mechanism of action. nih.gov

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov In the study of this compound, DFT calculations can be employed to determine its optimized geometry, electronic properties, and reactivity. mdpi.comresearchgate.net This information is crucial for understanding its chemical behavior and for parameterizing the force fields used in molecular docking and MD simulations. frontiersin.org

    Advanced Analytical Methods for Metabolite Profiling and Quantification

    The accurate and sensitive detection and quantification of this compound in complex biological matrices are essential for its study. Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, have become indispensable for this purpose.

    Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) has emerged as a powerful tool for the comprehensive metabolite profiling of Platycodon grandiflorum. nih.govresearchgate.net This technique allows for the rapid separation and identification of a wide range of metabolites, including various platycosides like this compound. The high resolution and mass accuracy of QTOF-MS enable the confident identification of compounds based on their mass-to-charge ratio and fragmentation patterns.

    These advanced analytical methods are not only crucial for the qualitative analysis of the metabolome but also for the quantitative determination of this compound levels in different plant tissues or in biological samples from preclinical studies. researchgate.netnih.gov The development of robust and validated analytical methods is a prerequisite for pharmacokinetic and pharmacodynamic studies of this compound.

    Analytical TechniqueApplication in this compound ResearchAdvantages
    UPLC-QTOF/MS Comprehensive metabolite profiling and quantification of platycosides in Platycodon grandiflorum. nih.govresearchgate.netHigh resolution, high mass accuracy, rapid analysis, and ability to identify a wide range of compounds.
    HPLC-DAD Routine quantification of known platycosides.Robust, widely available, and suitable for targeted quantification.
    NMR Spectroscopy Structural elucidation of new and known platycosides.Provides detailed structural information for unambiguous compound identification.

    Conclusion and Future Research Trajectories

    Summary of Current Academic Understanding

    Current research has established Platyconic acid B as a multifaceted bioactive molecule. It is recognized for a range of pharmacological effects, primarily investigated through preclinical in vitro and in vivo models.

    Key Bioactivities:

    Anti-diabetic Effects: Platyconic acid has been shown to improve glucose homeostasis. Studies indicate it enhances insulin (B600854) sensitivity, in part by acting as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) activator. nih.gov In animal models of type 2 diabetes, treatment with platyconic acid led to improved glucose tolerance and insulin sensitivity by promoting glycogen (B147801) accumulation and enhancing insulin signaling in the liver and adipose tissue. nih.gov

    Anti-fibrotic and Anti-inflammatory Properties: Research suggests this compound may inhibit the proliferation of cells central to fibrosis, such as hepatic stellate cells and lung fibroblasts. nih.gov Its mechanism is linked to the modulation of critical signaling pathways, including the transforming growth factor-beta (TGF-β)/SMAD pathway, which is a key regulator of fibrotic processes. nih.gov Related compounds like Platyconic acid A have demonstrated the ability to decrease the viability of TGF-β1-induced lung fibroblasts and inhibit extracellular matrix deposition. nih.gov

    Biosynthesis and Metabolism: The biosynthesis of this compound begins with the universal precursors for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonic acid (MVA) pathway. nih.govresearchgate.net A series of enzymatic reactions involving key enzymes such as β-amyrin synthase, cytochrome P450 monooxygenases (P450s), and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) lead to the formation of the complex saponin (B1150181) structure. nih.govfrontiersin.org Transcriptome analyses of P. grandiflorum have identified numerous candidate genes encoding these enzymes. frontiersin.orgproquest.com While the complete metabolic fate of this compound is not fully elucidated, studies on related platycosides indicate that secondary saponins (B1172615) are the primary forms absorbed in vivo. rsc.org The metabolism in animal models involves processes such as oxidation, reduction, acetylation, and stepwise hydrolytic deglycosylation. mdpi.com

    A summary of the primary research findings on Platyconic acid and its related compounds is presented in the table below.

    Research AreaKey FindingsInvestigated Compound(s)Model System
    Anti-diabetic Improves glucose homeostasis by enhancing insulin sensitivity; acts as a PPAR-γ activator. nih.govPlatyconic acid3T3-L1 adipocytes; Diabetic mice
    Anti-fibrotic Inhibits proliferation and extracellular matrix deposition in lung fibroblasts by modulating the TGF-β1/SMAD pathway. nih.govPlatyconic acid AMRC-5 human lung fibroblasts
    Biosynthesis Identification of key enzyme genes (e.g., β-amyrin synthase, P450s, UGTs) via transcriptome sequencing. frontiersin.orgproquest.comTriterpenoid (B12794562) SaponinsPlatycodon grandiflorum
    Pharmacokinetics Secondary platycosides are the main absorbed forms; rapid absorption observed for related compounds. rsc.org3-O-β-D-glucopyranosylplatyconic acid (GPA)Mice

    Unexplored Research Frontiers for this compound

    Despite the progress made, significant gaps remain in the scientific understanding of this compound, presenting numerous opportunities for future investigation.

    Elucidation of Molecular Targets: While PPAR-γ and the SMAD pathway have been implicated, a comprehensive profile of the direct molecular targets of this compound is lacking. Identifying its binding partners would provide a more precise understanding of its mechanism of action and potential off-target effects.

    Complete Biosynthetic Pathway: The exact sequence of enzymatic modifications (oxidations and glycosylations) that transform the initial triterpene skeleton into this compound has not been fully mapped. Functional characterization of the candidate genes identified through transcriptomics is required to piece together the complete pathway. frontiersin.org

    Pharmacokinetics and Bioavailability: Specific pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not well-defined. merckvetmanual.comnih.gov Studies on related platycosides show low oral bioavailability for the primary saponins. rsc.org Understanding the biotransformation of this compound by gut microbiota and its subsequent absorption is crucial for its development as a therapeutic agent. nih.govmdpi.com

    Therapeutic Potential in Other Diseases: The known anti-inflammatory and anti-fibrotic properties suggest that this compound could be investigated for its therapeutic potential in a broader range of conditions, such as chronic kidney disease, cardiovascular fibrosis, and various inflammatory disorders.

    Potential for Academic Research-Driven Development of Novel Bioactive Compounds

    The unique structure and potent bioactivities of this compound make it an excellent lead compound for the development of new therapeutic agents. Academic research can drive this process in several ways.

    Structure-Activity Relationship (SAR) Studies: The complex structure of this compound, featuring a triterpenoid aglycone and multiple sugar moieties, offers numerous sites for chemical modification. nih.gov SAR studies can be conducted by synthesizing or enzymatically modifying derivatives to identify the key structural features responsible for its biological effects. This knowledge can guide the design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

    Development of Semi-Synthetic Derivatives: By understanding the biosynthetic pathway, researchers can employ biotechnological approaches to produce novel saponin structures. Modifying the expression of key enzymes like glycosyltransferases in the host plant or in a microbial chassis could lead to the creation of a library of derivatives for screening. researchgate.net Biotransformation using specific enzymes to deglycosylate the parent compound can also yield derivatives with potentially higher bioavailability and activity. nih.govresearchgate.netnih.gov

    Elucidation of Novel Mechanisms: As a tool compound, this compound can be used to probe the biological pathways it modulates. This research can uncover new therapeutic targets and deepen the understanding of disease pathophysiology, paving the way for the development of entirely new classes of drugs.

    Integration of Multi-Omics and Advanced Computational Methodologies

    The complexity of natural products like this compound necessitates the use of sophisticated, high-throughput technologies to accelerate research and discovery.

    Genomics and Transcriptomics: The application of next-generation sequencing to P. grandiflorum has already been instrumental in identifying genes involved in saponin biosynthesis. frontiersin.orgproquest.comnih.gov Future genomic and transcriptomic studies can focus on comparative analyses between high- and low-yield cultivars, or plants grown under different environmental stresses, to uncover regulatory networks that control the production of this compound. nih.gov

    Metabolomics and Proteomics: Metabolomic profiling using techniques like UPLC-QTOF/MS allows for the comprehensive analysis of saponins and other metabolites in P. grandiflorum, aiding in quality control and the discovery of new compounds. mdpi.comsemanticscholar.orgdntb.gov.ua Proteomics can be employed to identify all the proteins that interact with this compound in a cell, thus revealing its full range of molecular targets and affected pathways.

    Computational Modeling and Molecular Docking: In the absence of direct experimental data, computational approaches can predict the interactions of this compound with potential protein targets. mdpi.com Molecular docking simulations can provide insights into the binding affinity and mode of interaction, helping to prioritize targets for experimental validation. This in silico approach can significantly streamline the drug discovery process by predicting the bioactivity of novel derivatives before they are synthesized. nih.gov

    The integration of these multi-omics and computational strategies offers a powerful, systems-level approach to understanding and harnessing the therapeutic potential of this compound, transforming the landscape of natural product research. uic.eduresearchgate.netmaxapress.comresearchgate.net

    Q & A

    Q. 1.1. What methodologies are used to structurally characterize Platyconic Acid B and differentiate it from related saponins like Platyconic Acid A?

    this compound is distinguished via spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and MALDI-TOF/MS , which identify acetyl substitutions (e.g., 3''-O-acetyl group) and molecular weight differences (C₅₉H₉₂O₃₀, MW 1281.4) compared to Platyconic Acid A (C₅₇H₉₀O₂₉, MW 1239.3) . Chemical derivatization (e.g., acetylation) and comparative analysis of spectral data with reference compounds are critical for structural confirmation .

    Q. 1.2. What in vitro models are appropriate for initial screening of this compound’s anti-inflammatory activity?

    • Cell lines : A549 (lung epithelial cells) and RAW 264.7 (macrophages) are standardized models for assessing NF-κB and cytokine inhibition .
    • Concentration range : 0.5–2 μM, with 24–48 hr incubation to evaluate mRNA/protein expression (e.g., MUC5AC, TNF-α) via RT-PCR and Western blot .
    • Positive controls : Include PMA (phorbol ester) for inflammation induction and inhibitors like BAY11-7082 for validation .

    Q. Q. 1.3. How is this compound extracted and purified from Platycodon grandiflorum?

    • Extraction : Use methanol/water mixtures (70–80%) at 60–80°C to maximize saponin yield .
    • Purification : Sequential chromatography (e.g., silica gel, HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
    • Purity validation : HPLC-ELSD or UPLC-MS (>95% purity) .

    Advanced Research Questions

    Q. 2.1. How does this compound modulate TGF-β/SMAD and PPARγ signaling pathways in fibrotic models?

    • Mechanistic studies :
      • TGF-β1-induced fibroblasts : Treat at 10–20 μM to assess SMAD2/3 phosphorylation inhibition via Western blot (e.g., reduced p-SMAD2/3) and PPARγ activation via luciferase reporter assays .
      • Downstream targets : Quantify collagen I/III, α-SMA, and fibronectin using qPCR and immunofluorescence .
      • Pathway crosstalk : Co-treatment with PPARγ antagonists (e.g., GW9662) confirms dependency on PPARγ activation .

    Q. 2.2. What experimental strategies resolve contradictions in reported bioactivities of this compound across studies?

    • Dose optimization : Perform dose-response curves (0.1–50 μM) to identify non-toxic, bioactive ranges (e.g., CCK-8 assay for cytotoxicity) .
    • Standardized assays : Use identical cell lines (e.g., A549 vs. HepG2) and inflammation inducers (e.g., LPS vs. PMA) to minimize variability .
    • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or synergistic pathways .

    Q. 2.3. How can structural modifications enhance the bioavailability and target specificity of this compound?

    • Derivatization : Introduce hydrophilic groups (e.g., glucuronidation) to improve solubility or PEGylation for prolonged circulation .
    • Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles (50–200 nm) to enhance cellular uptake .
    • In vivo PK/PD : Monitor plasma half-life (LC-MS) and tissue distribution in rodent models post-IV/oral administration .

    Methodological Considerations

    3.1. Key parameters for in vivo efficacy studies of this compound in pulmonary fibrosis:

    ParameterDetailsReference
    Animal model Bleomycin-induced C57BL/6 mice
    Dosage 10–20 mg/kg, daily intraperitoneal injection
    Outcome metrics Hydroxyproline content, histopathology (Ashcroft score), cytokine ELISA
    Formulation 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline

    3.2. Analytical techniques for quantifying this compound in biological matrices:

    • LC-MS/MS : Use C18 column, MRM transitions (m/z 1281.4 → fragment ions), and deuterated internal standards .
    • LOQ/LOD : Validate sensitivity (LOQ < 1 ng/mL) in plasma/tissue homogenates .

    Data Contradiction Analysis

    • Conflicting bioactivity reports : Discrepancies may arise from variations in cell viability assays (e.g., MTT vs. ATP-based). Standardize using ISO-certified kits and include viability normalization in activity calculations .
    • Pathway specificity : Use siRNA knockdown (e.g., SMAD4, PPARγ) to isolate primary vs. secondary signaling effects .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.